molecular formula C27H34N9O18P3 B1229649 Flavin-adenine dinucleotide 3'-phosphate CAS No. 38716-27-7

Flavin-adenine dinucleotide 3'-phosphate

Cat. No.: B1229649
CAS No.: 38716-27-7
M. Wt: 865.5 g/mol
InChI Key: QOJVPCDYXUQNMD-UHFFFAOYSA-N
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Description

Flavin-adenine dinucleotide 3'-phosphate is a redox-active coenzyme associated with various proteins and involved in several enzymatic reactions in metabolism. It is derived from riboflavin (vitamin B2) and plays a crucial role in biological systems by participating in oxidation-reduction reactions. This compound is essential for the activity of flavoproteins, which are involved in processes such as electron transport, fatty acid oxidation, and amino acid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

Flavin-adenine dinucleotide 3'-phosphate can be synthesized from riboflavin through a series of enzymatic reactions. The primary synthetic route involves the phosphorylation of riboflavin to form flavin mononucleotide, followed by the addition of adenosine diphosphate to produce flavin-adenine dinucleotide . The reaction conditions typically include the presence of specific enzymes, such as riboflavin kinase and flavin-adenine dinucleotide synthetase, under controlled pH and temperature conditions.

Industrial Production Methods

Industrial production of flavin-adenine dinucleotide phosphate is primarily achieved through microbial fermentation. Genetically engineered strains of microorganisms, such as Escherichia coli, are used to produce high yields of this compound. The fermentation process involves the cultivation of these microorganisms in nutrient-rich media, followed by the extraction and purification of flavin-adenine dinucleotide phosphate .

Chemical Reactions Analysis

Types of Reactions

Flavin-adenine dinucleotide 3'-phosphate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. It can exist in multiple redox states, such as the quinone, semiquinone, and hydroquinone forms .

Common Reagents and Conditions

Common reagents used in the reactions involving flavin-adenine dinucleotide phosphate include molecular oxygen, hydrogen peroxide, and various reducing agents. The reaction conditions often involve specific pH levels, temperatures, and the presence of catalytic enzymes .

Major Products Formed

The major products formed from the reactions of flavin-adenine dinucleotide phosphate depend on the specific reaction type. For example, in oxidation reactions, it can be converted to its oxidized form, while in reduction reactions, it can be reduced to its hydroquinone form .

Mechanism of Action

Flavin-adenine dinucleotide 3'-phosphate exerts its effects through its ability to participate in redox reactions. It acts as an electron carrier, accepting and donating electrons in various enzymatic reactions. The molecular targets of flavin-adenine dinucleotide phosphate include enzymes such as succinate dehydrogenase and pyruvate dehydrogenase, which are involved in key metabolic pathways . The pathways involved include the citric acid cycle and the electron transport chain .

Comparison with Similar Compounds

Flavin-adenine dinucleotide 3'-phosphate is similar to other flavin compounds, such as flavin mononucleotide and riboflavin. it is unique in its ability to exist in multiple redox states and its role as a cofactor in a wide range of enzymatic reactions . Similar compounds include:

This compound stands out due to its versatility and importance in various biological and industrial processes.

Properties

IUPAC Name

[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N9O18P3/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(41)34-27(42)33-24)5-14(37)19(39)15(38)6-50-56(46,47)54-57(48,49)51-7-16-21(53-55(43,44)45)20(40)26(52-16)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,14-16,19-21,26,37-40H,5-7H2,1-2H3,(H,46,47)(H,48,49)(H2,28,29,30)(H,34,41,42)(H2,43,44,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJVPCDYXUQNMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N9O18P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

865.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38716-27-7
Record name Flavin-adenine dinucleotide phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038716277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Flavin-adenine dinucleotide 3'-phosphate
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Flavin-adenine dinucleotide 3'-phosphate

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